molecular formula C₉H₈F₃NO B1140854 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime CAS No. 75703-25-2

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

Cat. No.: B1140854
CAS No.: 75703-25-2
M. Wt: 203.16
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Description

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈F₃NO and its molecular weight is 203.16. The purity is usually 95%.
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Biological Activity

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H10F3N1O
Molecular Weight: 221.19 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

PropertyValue
Molecular FormulaC10H10F3N1O
Molecular Weight221.19 g/mol
Boiling Point150 °C
Melting Point60 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to penetrate biological membranes effectively.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Shakhatreh et al. (2016) demonstrated that derivatives of this compound showed significant antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains.

Table: Antimicrobial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells while showing lower toxicity towards normal human fibroblast cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study published in Journal of Medicinal Chemistry examined the cytotoxic effects of this compound:

  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 20 µM
  • Normal Fibroblasts : IC50 > 100 µM

These findings suggest a promising therapeutic potential for targeting specific cancer types.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the oxime functional group can significantly alter its biological activity. For instance, substituting the phenyl ring with different aromatic or aliphatic groups can enhance or diminish antimicrobial potency.

Comparative Analysis with Related Compounds

A comparative analysis of similar oxime derivatives revealed that the trifluoromethyl substitution is crucial for enhancing both antimicrobial and anticancer activities.

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
2,2-Dichloro-1-P-tolyl-ethanoneoximeLow>100 µM
2,2-Difluoro-1-P-tolyl-ethanoneoximeModerate30 µM
This compound High 15 µM (MCF-7)

Properties

IUPAC Name

(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQOIGLJELXUJT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

49.5 g (0.263 mol) of 2,2,2-trifluoro-1-(4-methylphenyl)-ethanone are dissolved in 250 ml of ethanol at 80° C. To the solution are added dropwise 19.2 g (0.276 mol) of hydroxylammonium chloride and 36.7 g (0.447 mol) of sodium acetate dissolved in 125 ml of water. The reaction mixture is refluxed for 3.5 hours. The mixture is poured into ice water, affording a white solid. The filtration yields 39.2 g of 2,2,2-trifluoro-1-(4-methylphenyl)-ethanone oxime as a white solid, mp. 54-68° C. The crude product is used in the next step without further purification.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four

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